2-glyceryl-Prostaglandin F2alpha

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

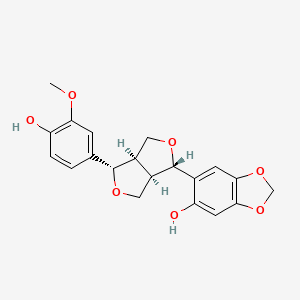

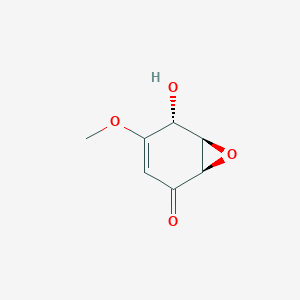

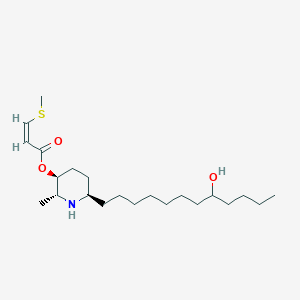

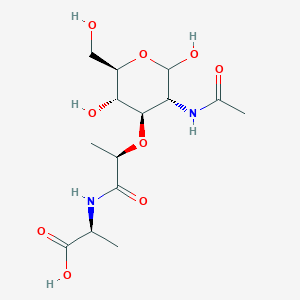

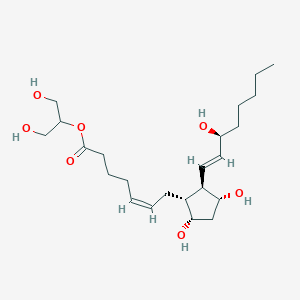

Prostaglandin F2alpha 2-glyceryl ester is a 2-monoglyceride obtained by formal condensation of the carboxy group of prostaglandin F2alpha with the 2-hydroxy group of glycerol. It has a role as a human metabolite. It is a 2-monoglyceride, a secondary allylic alcohol, a prostaglandins Falpha and a pentol. It derives from a prostaglandin F2alpha.

Scientific Research Applications

Platelet Activation and Cardiovascular Health

- F2-isoprostanes like 8-epiprostaglandin F2alpha, structurally related to 2-glyceryl-Prostaglandin F2alpha, have been found to increase platelet adhesion and counteract the antiadhesive and antiaggregatory effects of nitric oxide, suggesting a role in cardiovascular diseases and oxidative stress-induced platelet activation (Minuz et al., 1998).

Cellular Proliferation

- Prostaglandin F2alpha is known to initiate DNA synthesis and cell proliferation in mouse fibroblast cultures, indicating its potential role in cell growth and development (de Asúa et al., 1975).

Reproductive Health and Physiology

- Prostaglandin F2alpha is implicated in various reproductive processes, such as inducing contractile response in peritubular myoid cells, suggesting a role in male reproductive function (Tripiciano et al., 1998).

- It has also been observed to regulate physiological changes in bovine corpora lutea, indicative of its role in ovarian function and luteolysis (Tsai & Wiltbank, 1998).

Ophthalmology

- Studies on prostaglandin F2alpha and its analogs have revealed their potential in reducing intraocular pressure and influencing extracellular matrix remodeling in ocular tissues, contributing to glaucoma treatment research (Ocklind, 1998).

Veterinary Applications

- Prostaglandin F2alpha has been used in veterinary medicine for estrus synchronization in buffaloes, illustrating its utility in animal reproduction management (Kumaratillake et al., 1977).

Parturition and Pregnancy

- Research on mice lacking the prostaglandin F2alpha receptor highlighted its critical role in parturition, affecting the induction of the oxytocin receptor and progesterone levels during pregnancy (Sugimoto et al., 1997).

Metabolic Studies

- Prostaglandin F2alpha has been shown to affect carbohydrate metabolism in the gonads of silkworms, indicating its influence on metabolic pathways in invertebrates (Miao & Bharathi, 2003).

Biochemical Pathways

- The compound plays a role in various biochemical pathways, including the conversion of prostaglandin F2alpha to other metabolites in the kidney, indicating its involvement in renal physiology (Pace-Asciak, 1975).

Anti-Adipogenic Effects

- It has been identified as an inhibitor of adipocyte differentiation, which might have implications for obesity and metabolic research (Liu & Clipstone, 2007).

properties

Molecular Formula |

C23H40O7 |

|---|---|

Molecular Weight |

428.6 g/mol |

IUPAC Name |

1,3-dihydroxypropan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoate |

InChI |

InChI=1S/C23H40O7/c1-2-3-6-9-17(26)12-13-20-19(21(27)14-22(20)28)10-7-4-5-8-11-23(29)30-18(15-24)16-25/h4,7,12-13,17-22,24-28H,2-3,5-6,8-11,14-16H2,1H3/b7-4-,13-12+/t17-,19+,20+,21-,22+/m0/s1 |

InChI Key |

MCKWHVMNQVXLMH-PKBBWAGBSA-N |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)OC(CO)CO)O)O)O |

Canonical SMILES |

CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)OC(CO)CO)O)O)O |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.